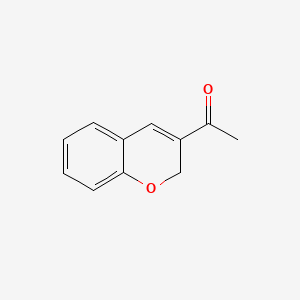

1-(2H-chromen-3-yl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2H-chromen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWAIRGUACCVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199544 | |

| Record name | 2H-1-Benzopyran, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51593-70-5 | |

| Record name | 1-(2H-1-Benzopyran-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51593-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051593705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2H-chromen-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 2h Chromen 3 Yl Ethanone and Its Derivatives

Strategic Approaches to the Synthesis of 1-(2H-chromen-3-yl)ethanone Analogues

The construction of the 2H-chromene core, the foundational structure of this compound, has been a subject of extensive research, leading to the development of diverse synthetic methodologies. These strategies range from multi-component reactions that efficiently build molecular complexity to the adoption of green chemistry principles for sustainable synthesis.

Multi-Component Reaction Pathways for 2H-Chromene Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecular architectures, such as the 2H-chromene scaffold, in a single step from three or more starting materials. jwent.netorientjchem.org This approach is highly valued for its atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. ijpsjournal.comderpharmachemica.com

A common MCR for the synthesis of 2-amino-4H-chromene derivatives, which can be precursors or analogues of this compound, involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a phenol (B47542) (such as resorcinol (B1680541) or naphthol). ijpsjournal.comfrontiersin.org This reaction typically proceeds through a cascade of Knoevenagel condensation followed by a Michael-type addition. ijpsjournal.com The versatility of this method allows for the incorporation of a wide range of substituents on the chromene ring, leading to a diverse set of analogues. For instance, the reaction of various substituted aldehydes, malononitrile, and dimedone has been shown to produce 2-amino-4H-chromene-3-carbonitrile derivatives in high yields. rsc.org

Another notable MCR pathway involves the reaction of triphenylphosphine, diethyl acetylenedicarboxylate (B1228247) (DEAD), and a 5-substituted-2-hydroxybenzaldehyde to yield diethyl 2H-chromene-2,3-dicarboxylate derivatives. tandfonline.com Furthermore, isocyanide-based pseudo-five-component reactions have been utilized to synthesize highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives. nih.gov

Table 1: Examples of Multi-Component Reactions for 2H-Chromene Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference(s) |

| Aldehyde | Malononitrile | Resorcinol/Naphthol | Green catalyst, water | 2-Amino-4H-benzopyrans | ijpsjournal.com |

| Aldehyde | Malononitrile | Dimedone | Pyridine-2-carboxylic acid, water-EtOH | 2-Amino-4H-chromene-3-carbonitriles | rsc.org |

| 4-Hydroxycoumarin | Aldehyde | Malononitrile | Fe3O4@SiO2-SO3H, methanol | Dihydropyrano[3,2-c]chromenes | jwent.net |

| Triphenylphosphine | Diethyl acetylenedicarboxylate | 5-Bromo-2-hydroxybenzaldehyde | Dichloromethane | Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate | tandfonline.com |

| Isocyanide | Dialkyl acetylenedicarboxylate | 2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione | CH3CN, room temperature | Highly functionalized bis(4H-chromene) derivatives | nih.gov |

Green Chemistry Synthesis Protocols for Chromene Derivatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of chromene derivatives. ijpsjournal.comderpharmachemica.com These protocols often focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijpsjournal.com

Water, being a non-toxic and readily available solvent, has been successfully employed in the synthesis of 2-amino-4H-chromenes. ijpsjournal.com For instance, the one-pot reaction of aromatic aldehydes, malononitrile, and resorcinol or naphthol can be carried out in water using a green catalyst. ijpsjournal.com Similarly, a mixture of water and ethanol (B145695) has been used as a solvent for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, promoting sustainable chemical practices. rsc.org

The use of catalysts derived from natural and waste sources is another hallmark of green chemistry in this field. Chicken eggshell waste, which is primarily composed of calcium carbonate, has been utilized as a catalyst for the synthesis of chromene derivatives. ijpsjournal.com Eggshell/Fe3O4 nanocomposites have also been developed as a biodegradable and reusable catalyst for the synthesis of 2-amino-3-cyano-(4H)-chromene derivatives under eco-friendly conditions. ajgreenchem.com These methods not only provide a sustainable route to valuable compounds but also contribute to waste valorization. ijpsjournal.com

Table 2: Green Chemistry Approaches to Chromene Synthesis

| Green Aspect | Reactants | Catalyst/Conditions | Product | Reference(s) |

| Green Solvent (Water) | Aromatic aldehyde, malononitrile, resorcinol/naphthol | Green catalyst | 2-Amino-4H-benzopyrans | ijpsjournal.com |

| Green Solvent (Water-Ethanol) | Substituted aldehydes, malononitrile, dimedone | Pyridine-2-carboxylic acid | 2-Amino-4H-chromene-3-carbonitriles | rsc.org |

| Natural/Waste-derived Catalyst | Aldehyde, active methylene compound, phenol | Chicken eggshell waste | Chromene derivatives | ijpsjournal.com |

| Biodegradable Nanocomposite Catalyst | Benzaldehyde, malononitrile, ethyl acetoacetate | Eggshell/Fe3O4 | Chromene derivatives | ajgreenchem.com |

Catalytic Systems in Chromene Formation

A wide array of catalytic systems have been developed to facilitate the synthesis of 2H-chromenes, offering improvements in reaction efficiency, selectivity, and scope. uva.nl These can be broadly categorized into metal-based catalysis, organocatalysis, and nanocatalysis.

Metal-based Catalysis: Transition metals such as palladium, gold, and iron have been employed in various ring-closing strategies to form the chromene nucleus. uva.nl For example, Ph3PAuNTf2 has been used as a catalyst for the synthesis of 2H-chromenes from propargyl aryl ethers. uva.nl Iron(III) chloride has been shown to catalyze the cyclization of 2-propargylphenol derivatives to the corresponding chromenes. uva.nl

Organocatalysis: Metal-free catalytic systems, including Brønsted and Lewis acids and bases, have gained prominence to avoid potential metal contamination in the final products. nih.gov Pyridine-2-carboxylic acid, acting as a dual acid-base catalyst, has been shown to be effective in the one-pot multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.org Chiral thiourea (B124793) catalysts have been utilized for the enantioselective synthesis of benzopyrano-pyrrolidine derivatives from nitro-chromenes. uva.nl

Nanocatalysis: Nanoparticle-based catalysts offer advantages such as high surface area, enhanced catalytic activity, and ease of recovery and reusability. jwent.net Fe3O4@SiO2-SO3H magnetic nanocatalysts have been successfully used for the synthesis of 3,4-dihydropyrano[c]chromene derivatives from 4-hydroxycoumarin, aldehydes, and malononitrile. jwent.net ZnO nanoparticles loaded on zeolite-Y have also been reported as a highly active catalyst for the solvent-free synthesis of 2-amino-4H-chromenes. orgchemres.org

Table 3: Catalytic Systems for 2H-Chromene Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Product | Reference(s) |

| Metal Catalyst | Ph3PAuNTf2 (Gold) | Cyclization of propargyl aryl ethers | 2H-Chromenes | uva.nl |

| Metal Catalyst | FeCl3 (Iron) | Cyclization of 2-propargylphenols | 2H-Chromenes | uva.nl |

| Organocatalyst | Pyridine-2-carboxylic acid | Multi-component reaction | 2-Amino-4H-chromene-3-carbonitriles | rsc.org |

| Organocatalyst | Chiral thiourea | Asymmetric cycloaddition | Benzopyrano-pyrrolidine derivatives | uva.nl |

| Nanocatalyst | Fe3O4@SiO2-SO3H | Multi-component reaction | 3,4-Dihydropyrano[c]chromenes | jwent.net |

| Nanocatalyst | ZnO@zeolite-Y | Multi-component reaction | 2-Amino-4H-chromenes | orgchemres.org |

Derivatization and Structural Modification Strategies for Enhanced Bioactivity

The biological activity of chromene derivatives can be significantly influenced by the nature and position of substituents on the core scaffold. Therefore, extensive efforts have been dedicated to the derivatization and structural modification of the chromene ring system and its side chains to optimize their pharmacological profiles.

Functionalization of the Chromene Ring System

The chromene ring system offers multiple sites for functionalization, allowing for the introduction of various chemical moieties to modulate biological activity. These modifications can be introduced either during the initial synthesis or through post-synthetic transformations.

The synthesis of 2-amino-4H-chromenes through multi-component reactions inherently allows for the incorporation of diverse substituents at the 4-position by varying the starting aldehyde. frontiersin.org Further modifications can be achieved through reactions on the amino group or the cyano group. For instance, new series of isoxazole (B147169) and 2-(1,2,3-triazolylmethoxy) functionalized 2H-chromenes have been synthesized. nih.gov

The synthesis of benzo[h]chromenes, which involves the fusion of an additional benzene (B151609) ring, has led to compounds with enhanced anticancer activity. frontiersin.org The incorporation of hydrophobic and lipophilic groups into the chromene motif has been shown to be a viable strategy for improving anticancer potency. frontiersin.org Furthermore, the introduction of substituents like morpholine (B109124) side-chains has been explored to enhance binding selectivity towards specific biological targets. frontiersin.org Visible-light photocatalysis has also emerged as a sustainable method for the functionalization of chromene derivatives through various transformations like cross-dehydrogenative coupling and cascade processes. nih.gov

Table 4: Functionalization of the Chromene Ring System

| Modification Strategy | Example | Resulting Compound Type | Potential Application | Reference(s) |

| Variation of Aldehyde in MCR | Use of different aromatic aldehydes | 4-Aryl-2-amino-4H-chromenes | Diverse biological activities | frontiersin.org |

| Heterocycle Annulation | Reaction with ethyl-4,4,4-trifluoroacetoacetate | Isoxazole-functionalized 2H-chromenes | Cytotoxic agents | nih.gov |

| Benzannulation | Synthesis from 2-naphthol | Benzo[h]chromenes | Anticancer agents | frontiersin.org |

| Side-chain Introduction | Incorporation of morpholine | Morpholine-substituted chromenes | Selective estrogen receptor inhibitors | frontiersin.org |

| Photocatalytic Functionalization | Cross-dehydrogenative coupling | Functionalized chromenes | Diverse heterocycles | nih.gov |

Modifications at the Ethanone (B97240) Side Chain

The ethanone side chain of this compound and related compounds is a key site for chemical modification to generate novel derivatives with potentially improved biological activities.

One common strategy involves the condensation of the acetyl group with various reagents. For example, 1-(2-ethoxy-2-methyl-2H-chromen-3-yl)ethan-1-one has been reacted with substituted aldehydes to prepare 2-alkoxy-2H-chromen chalcones. researchgate.net These chalcone (B49325) derivatives can then undergo further reactions, such as regioselective nucleophilic substitution with indoles, to yield more complex structures. researchgate.net

The acetyl group can also be transformed into other functional groups. For instance, 3-acetylcoumarin (B160212), a related structure, has been reacted with 2-cyanoacetohydrazide (B512044) to form a hydrazone derivative. jst.go.jp This intermediate can then be used to construct thiophene (B33073) rings attached to the coumarin (B35378) scaffold. jst.go.jp The α-bromoacetyl group in 3-(2-bromoacetyl)-2H-chromen-2-one is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various heterocyclic moieties. mdpi.com For instance, it can react with potassium cyanide to form a β-ketonitrile, which can then undergo further heterocyclization reactions. mdpi.com

Table 5: Modifications at the Ethanone Side Chain

| Starting Material | Reagent(s) | Modification Type | Product Type | Reference(s) |

| 1-(2-Ethoxy-2-methyl-2H-chromen-3-yl)ethan-1-one | Substituted aldehydes | Aldol condensation | 2-Alkoxy-2H-chromen chalcones | researchgate.net |

| 3-Acetylcoumarin | 2-Cyanoacetohydrazide | Hydrazone formation | Coumarin acetohydrazide derivative | jst.go.jp |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Potassium cyanide | Nucleophilic substitution | 3-Oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile | mdpi.com |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Elemental sulfur, malononitrile | Gewald's thiophene synthesis | Thiophene derivatives | mdpi.com |

Mechanistic Investigations of Synthetic Reactions involving the Chemical Compound

Reaction Pathways with Nucleophilic Reagents

The acetyl group at the 3-position of the 2H-chromene ring in this compound and its analogs is a key site for nucleophilic attack. This reactivity allows for a variety of chemical transformations, leading to the formation of diverse heterocyclic systems.

The reaction of 3-acetylcoumarin derivatives with hydrazine (B178648) and its substituted counterparts is a prominent example of nucleophilic addition, often followed by cyclization. For instance, the reaction of 3-acetyl-6-bromo-2H-chromen-2-one with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) in ethanol leads to the formation of pyrazole (B372694) derivatives. nih.gov The initial step involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the acetyl group, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the final pyrazole-substituted chromenone. nih.govkthmcollege.ac.in

Similarly, condensation of 3-acetylcoumarin with various aniline (B41778) derivatives results in the formation of Schiff bases. scialert.net This reaction proceeds through the nucleophilic attack of the aniline nitrogen on the acetyl carbonyl carbon, followed by the elimination of a water molecule.

The versatility of the acetyl group is further demonstrated in its reaction with other nucleophiles. For example, condensation with benzohydrazide (B10538) forms hydrazone derivatives through a nucleophilic attack on the carbonyl group. In reactions involving α-bromoketones, such as 3-(2-bromoacetyl)-2H-chromen-2-one, thiazole-fused derivatives are formed via nucleophilic substitution.

A study on 1-(2-hydroxy-2-methyl-2H-chromen-3-yl)ethanone highlighted its reactions with various nucleophiles. ingentaconnect.com This work provides a deeper understanding of the chemical behavior of such coumarin derivatives.

The following table summarizes the reaction of this compound derivatives with various nucleophilic reagents.

| Derivative of this compound | Nucleophilic Reagent | Product Type | Ref |

| 3-acetyl-6-bromo-2H-chromen-2-one | Hydrazine hydrate | Pyrazole derivative | nih.gov |

| 3-acetyl-6-bromo-2H-chromen-2-one | Phenylhydrazine | Pyrazole derivative | nih.gov |

| 3-acetylcoumarin | Aniline derivatives | Schiff base | scialert.net |

| 1-(7-Methyl-2H-chromen-3-yl)ethan-1-one | Benzohydrazide | Hydrazone derivative | |

| 3-(2-bromoacetyl)-2H-chromen-2-one | α-bromoketones | Thiazole-fused derivative |

Cyclization and Condensation Reaction Mechanisms

The formation of new heterocyclic rings through cyclization and condensation reactions is a hallmark of the chemistry of this compound and its derivatives. These reactions often proceed through a series of well-defined mechanistic steps.

A significant cyclization pathway involves the reaction of 3-acetylcoumarin derivatives with compounds containing multiple nucleophilic sites. For example, the reaction of 3-acetyl-6-methyl-2H-chromen-2-one with thiosemicarbazide (B42300) in the presence of an acid catalyst leads to a thiosemicarbazone intermediate. This intermediate can then react with hydrazonoyl chlorides in a three-component reaction under ultrasonic irradiation to yield thiazole (B1198619) derivatives linked to the coumarin moiety. frontiersin.org The proposed mechanism for this Hantzsch-type reaction involves the initial formation of the hydrazone, followed by cyclocondensation. nih.gov

Another important condensation reaction is the Knoevenagel condensation. The synthesis of 3-acetyl-2H-chromen-2-one itself can be achieved via the Knoevenagel condensation of salicylaldehyde (B1680747) with ethyl acetoacetate, catalyzed by piperidine (B6355638). kthmcollege.ac.innih.gov This reaction involves the formation of a carbanion from ethyl acetoacetate, which then attacks the carbonyl group of salicylaldehyde. Subsequent intramolecular cyclization (lactonization) and dehydration lead to the chromenone ring.

The Claisen-Schmidt condensation is another key reaction, where 1-(7-methyl-2H-chromen-3-yl)ethan-1-one reacts with aromatic aldehydes in the presence of piperidine and ethanol to form chalcone derivatives. This base-catalyzed reaction proceeds via the formation of an enolate from the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.

Furthermore, the reaction of 3-acetylcoumarin with dimethylformamide-dimethylacetal (DMF-DMA) yields an enaminone intermediate, (E)-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. This intermediate is highly reactive and can undergo cyclization with various hydrazine derivatives to form pyrazole-substituted coumarins. kthmcollege.ac.in Microwave-assisted synthesis has been shown to be an efficient method for this transformation. kthmcollege.ac.in

The table below outlines various cyclization and condensation reactions involving this compound and its derivatives.

| Starting Material(s) | Reagent(s)/Conditions | Intermediate(s) | Final Product Type | Reaction Type | Ref |

| 3-acetyl-6-methyl-2H-chromen-2-one, Thiosemicarbazide, Hydrazonoyl chlorides | Ultrasonic irradiation | Thiosemicarbazone | Thiazole derivative | Hantzsch reaction | frontiersin.org |

| Salicylaldehyde, Ethyl acetoacetate | Piperidine, Ethanol | - | 3-acetyl-2H-chromen-2-one | Knoevenagel condensation | kthmcollege.ac.innih.gov |

| 1-(7-Methyl-2H-chromen-3-yl)ethan-1-one, Aromatic aldehydes | Piperidine, Ethanol | Enolate | Chalcone derivative | Claisen-Schmidt condensation | |

| 3-acetylcoumarin, DMF-DMA | - | Enaminone | - | Condensation | kthmcollege.ac.in |

| Enaminone, Hydrazine derivatives | Microwave irradiation | - | Pyrazole-substituted coumarin | Cyclization | kthmcollege.ac.in |

Advanced Characterization Techniques for Structural Elucidation of the Chemical Compound

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools for probing the molecular architecture of 1-(2H-chromen-3-yl)ethanone. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its structural features can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides profound insight into the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound and its derivatives.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is typically observed at a low field (downfield), often in the range of 188-202 ppm. orientjchem.org The carbons of the aromatic ring and the double bond in the pyran ring also have characteristic chemical shifts. For example, studies on related chromene derivatives have shown specific chemical shift ranges for these carbons, aiding in their unambiguous assignment. chimicatechnoacta.rursc.org

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Multiplicity (¹H NMR) | Assignment |

| ¹H | ~2.5 | Singlet | Acetyl (CH₃) |

| ¹H | ~4.7 | Singlet | Methylene (B1212753) (CH₂) |

| ¹H | ~6.3 - 7.5 | Multiplet | Aromatic & Vinylic Protons |

| ¹³C | ~26 | - | Acetyl (CH₃) |

| ¹³C | ~60-70 | - | Methylene (CH₂) |

| ¹³C | ~115 - 155 | - | Aromatic & Vinylic Carbons |

| ¹³C | ~188 - 202 | - | Carbonyl (C=O) |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the chromene ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending), and the frequencies of these absorptions are characteristic of specific bonds.

For this compound, the most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. This peak typically appears in the region of 1630-1674 cm⁻¹. rsc.orgresearchgate.net The presence of the C=C double bond within the chromene ring system gives rise to stretching vibrations in the 1600-1640 cm⁻¹ range. nih.gov Additionally, the C-O-C stretching of the ether linkage in the pyran ring can be observed, usually in the 1000-1200 cm⁻¹ region. orientjchem.org The aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹. rsc.org

Table 2: Characteristic FTIR Absorption Bands for this compound and its Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1630 - 1674 | Strong |

| C=C Stretch (Aromatic/Vinylic) | 1600 - 1640 | Medium to Strong |

| C-O-C Stretch (Ether) | 1000 - 1200 | Medium to Strong |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, with a molecular formula of C₁₁H₁₀O₂, the expected monoisotopic mass is approximately 174.07 g/mol . chemspider.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. chimicatechnoacta.rursc.org

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for chromene derivatives involve the cleavage of the pyran ring and the loss of small molecules or radicals. For instance, the loss of the acetyl group (CH₃CO) is a likely fragmentation pathway. The analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and FTIR spectroscopy. d-nb.info

X-ray Crystallography for Three-Dimensional Structure Analysis

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. By diffracting X-rays through a single crystal of the compound, a diffraction pattern is generated, which can be mathematically transformed into a detailed map of electron density. This map reveals the exact positions of each atom in the crystal lattice.

For derivatives of this compound that are crystalline, this technique can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. The analysis of the crystal structure of related compounds, such as 1-(8-methoxy-2H-chromen-3-yl)ethanone, has shown that the dihydropyran ring adopts a half-chair conformation. nih.gov

Table 3: Illustrative Crystallographic Data for a Chromene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6263 |

| b (Å) | 14.885 |

| c (Å) | 7.5385 |

| β (°) | 103.132 |

| Volume (ų) | 1161.2 |

| Z | 4 |

Data for 1-(2-hydroxy-8-methoxy-2-methyl-2H-chromene-3-yl)ethanone. researchgate.net

Analysis of Conformational Preferences and Intermolecular Interactions in Crystal Lattices

Beyond determining the molecular structure, X-ray crystallography provides insights into how molecules pack together in the solid state. This includes the analysis of conformational preferences and intermolecular interactions such as hydrogen bonds and π-π stacking.

Pharmacological and Biological Activities of 1 2h Chromen 3 Yl Ethanone Derivatives

Anticancer and Antitumor Activities of Chromene-Based Compounds

Chromene derivatives have been extensively studied for their significant anticancer and antitumor properties. orientjchem.orguminho.ptuminho.pt The chromene scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets. nih.gov Research has shown that these compounds can induce cell death (apoptosis), arrest the cell cycle, and disrupt key cellular processes in cancer cells. uminho.ptnih.gov

In Vitro Cytotoxicity Profiling against Human Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of chromene derivatives against a wide array of human cancer cell lines. These studies are crucial for identifying promising lead compounds for further development.

For instance, two novel 4H-chromene derivatives, designated C1 and C2, exhibited significant and selective inhibition of cell viability in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and Hs578T) compared to luminal A breast cancer cells (MCF-7 and T47D). mdpi.com Another study reported that a series of newly synthesized 4H-benzo[h]chromene and 7H-benzo[h]chromeno[2,3-d]pyrimidine derivatives effectively arrested the cell cycle in the G2/M phase in MCF-7, HCT-116, and HepG2 cancer cell lines. uminho.pt

Furthermore, some chromene derivatives have shown efficacy against multidrug-resistant cancer cells. researchgate.net For example, certain 1H-benzo[f]chromene derivatives demonstrated potent cytotoxicity against the MCF-7/ADR (doxorubicin-resistant) cell line. researchgate.net

Interactive Table: In Vitro Cytotoxicity of Selected Chromene Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC₅₀ Values | Source |

| Chromenes C1 & C2 | MDA-MB-231, Hs578T (TNBC) | Selective inhibition of cell viability | Not specified | mdpi.com |

| 4H-benzo[h]chromene derivatives | MCF-7, HCT-116, HepG-2 | G2/M phase cell cycle arrest | Not specified | uminho.pt |

| Chromane-2,4-dione derivative 13 | HL-60, MOLT-4 | Cytotoxicity | 42.0 µM (HL-60), 24.4 µM (MOLT-4) | nih.gov |

| Chromane-2,4-dione derivative 11 | MCF-7 | Cytotoxicity | 68.4 µM | nih.gov |

| 1H-benzo[f]chromene derivatives | MCF-7/ADR | Cytotoxicity | Not specified | researchgate.net |

| 3-arylcoumarin derivative | A549 (lung cancer) | S phase cell cycle arrest, increased ROS | Not specified | jocpr.com |

| Acetoxycoumarin derivative 7 | A549, CRL 1548 | Cytotoxicity, cell cycle arrest | 48.1 µM (A549), 45.1 µM (CRL 1548) | nih.gov |

| 3-(benzo[d]oxazol-2-yl) derivative 6 | A-427 (ovarian cancer) | Cytotoxicity | <0.01 µM to 1.1 µM | ingentaconnect.com |

| 3-(benzo[d]thiazol-2-yl) derivative 26 | DAN-G, A-427, LCLC-103H, RT-4, SISO | Cytotoxicity | <0.01 µM to 1.1 µM | ingentaconnect.com |

Elucidation of Anticancer Action Mechanisms

The anticancer effects of chromene derivatives are attributed to a variety of mechanisms, highlighting their potential to target multiple pathways involved in cancer progression.

One of the key mechanisms of action for some chromene derivatives is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells. For instance, 8/9-bromo substituted 1H-benzo[f]chromenes have been shown to induce apoptosis and cell cycle arrest in human cancer cells through the dual inhibition of topoisomerase I and II. mdpi.com

Substituted 3-formylchromones have also been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo-IIα). researchgate.net These compounds were found to be non-intercalating agents, meaning they inhibit the enzyme's function without inserting themselves into the DNA structure. researchgate.net The ability of certain chromone (B188151) derivatives to act as dual inhibitors of both topoisomerase I and II has also been reported. researchgate.net

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. benthamscience.com Several chromene-based compounds have demonstrated potent anti-angiogenic properties. uminho.ptnih.gov They can inhibit the formation of new blood vessels, thereby cutting off the supply of nutrients and oxygen to tumors. benthamscience.com

For example, certain chromene derivatives have been found to regulate the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. benthamscience.com The chromene derivative SP-6-27 was identified as a vascular disrupting agent that suppresses angiogenesis. oncotarget.com In another study, a series of 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds were synthesized, and compound 2A was identified as having a high potential to inhibit blood vessel formation in an in vivo zebrafish model. nih.gov Furthermore, novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazoles have been designed as potential anti-angiogenic agents. rsc.org

Chromene derivatives can also exert their anticancer effects by interfering with critical cellular signaling pathways that are often dysregulated in cancer. The KRAS and Wnt signaling pathways are two such pathways that play a significant role in cell proliferation, differentiation, and survival.

Novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazoles have been specifically designed and screened for their ability to inhibit the KRAS and Wnt signaling pathways. rsc.orgrsc.org Molecular docking studies have shown that these compounds can bind to the KRAS receptor, suggesting a mechanism for their inhibitory action. rsc.org For example, compound 16f from this series was identified as a potent anti-angiogenesis molecule with the potential to inhibit both KRAS and Wnt signaling. rsc.orgresearchgate.net

Antimicrobial and Antifungal Potentials of the Chemical Compound Derivatives

In addition to their anticancer properties, chromene derivatives have shown significant promise as antimicrobial and antifungal agents. ymerdigital.cominnovareacademics.in The chromene ring is a common scaffold in many natural and synthetic compounds with a broad spectrum of biological activities, including activity against various pathogens. ymerdigital.comresearchgate.net

Several studies have synthesized and evaluated chromene derivatives for their activity against a range of bacteria and fungi. For example, a series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives were synthesized and screened for their in vitro antibacterial activity. tandfonline.com Among them, compounds 4d , 4h , and 4i showed encouraging activity against both gram-positive and gram-negative bacteria. tandfonline.com

In another study, newly synthesized polycyclic compounds based on a chromene moiety were evaluated for their antimicrobial activity. innovareacademics.in Compounds 1 , 6 , 11 , and 15 from this series demonstrated high antifungal activity against Aspergillus flavus and Candida albicans. innovareacademics.in Furthermore, a series of 1-(substituted phenyl)-3-[5-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]urea derivatives showed moderate antibacterial activity against gram-positive organisms. psu.edu

The antifungal activity of chromene derivatives has been linked to their ability to inhibit enzymes crucial for fungal cell growth, such as cytochrome P450 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase. ymerdigital.comnih.gov For instance, a study on novel chromene derivatives targeting lanosterol 14α-demethylase identified compound D21 as having good antifungal activity against Candida albicans. ymerdigital.com

Interactive Table: Antimicrobial and Antifungal Activity of Selected Chromene Derivatives

| Compound/Derivative Series | Target Organism(s) | Observed Effect | Notable Compounds | Source |

| 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one | Gram-positive & Gram-negative bacteria | Antibacterial activity | 4d , 4h , 4i | tandfonline.com |

| Polycyclic chromene derivatives | Aspergillus flavus, Candida albicans | Antifungal activity | 1 , 6 , 11 , 15 | innovareacademics.in |

| 1-(substituted phenyl)-3-[5-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]urea | Gram-positive bacteria | Moderate antibacterial activity | CTU1, CTU4, CTU7, CTU10 | psu.edu |

| Chromene derivatives targeting lanosterol 14α-demethylase | Candida albicans | Antifungal activity | D21 | ymerdigital.com |

| Hydrazide-chromene derivatives | Ten phytopathogenic fungi | Broad-spectrum antifungal activity | 4e , 4l | nih.govacs.org |

Antibacterial Spectrum and Efficacy Studies

Derivatives of 1-(2H-chromen-3-yl)ethanone have demonstrated notable antibacterial properties against a range of bacterial strains. Studies have shown that these compounds are particularly effective against Gram-positive bacteria. psu.edu For instance, certain 2H-chromen-2-one derivatives have been synthesized and tested for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. asianpubs.org

The antibacterial efficacy of these derivatives is often influenced by the nature and position of substituents on the coumarin (B35378) core. asianpubs.org For example, a series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives were synthesized and evaluated for their in vitro antibacterial activity. Among them, compounds with p-fluoro, m-methoxy, p-chloro, and o,p-dichloro substituents on the pyrazole (B372694) ring exhibited encouraging antibacterial profiles against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some showing activity comparable or even more potent than the standard drug ciprofloxacin. tandfonline.com

Similarly, novel coumarin-pyrazole hybrid derivatives have been synthesized and shown to exhibit significant antibacterial effects, particularly against Gram-positive Staphylococcus aureus. royalsocietypublishing.org The introduction of thiazole (B1198619) and pyrazole moieties to the chromene-2-one structure has also been explored, with the resulting compounds showing promising antibacterial activity. rasayanjournal.co.in Furthermore, the synthesis of 3-[3-(substituted amino)propanoyl]-2H-chromen-2-one derivatives has been reported, with these compounds being evaluated for their antimicrobial properties. derpharmachemica.com

Interactive Table: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Test Organisms | Key Findings |

|---|---|---|

| 2H-chromen-2-one derivatives | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Showed varied bacteriostatic and bactericidal activity. asianpubs.org |

| 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa | Compounds with specific substitutions (p-fluoro, m-methoxy, p-chloro) showed high activity. tandfonline.com |

| Coumarin-pyrazole hybrids | Staphylococcus aureus | Exhibited significant antibacterial effect. royalsocietypublishing.org |

Antifungal Efficacy against Pathogenic Strains

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity against various pathogenic fungal strains. ijpsr.commdpi.com For example, certain coumarin derivatives have shown efficacy against Candida albicans and Aspergillus niger. farmaciajournal.commdpi.com

The antifungal potential of these compounds can be significant, with some derivatives exhibiting activity comparable to standard antifungal drugs. For instance, 4-[(2-oxo-2-[5-(2-oxo-2H-chromen-3-yl)-1, 3- thiazol-2-yl] aminoethyl] amino] benzoic acid was found to have antifungal activity comparable to fluconazole. ijpsr.com The incorporation of a thiazolidinone ring has also been explored, with the resulting compounds being screened for their antifungal activity against C. albicans. ajrconline.org

Hydrophobic interactions between the coumarin derivatives and the fungal cell membrane are believed to play a role in their antifungal mechanism, leading to membrane destabilization. samipubco.com Some synthesized coumarin derivatives have shown excellent antifungal activity against C. albicans and A. niger, with some being more potent than nystatin (B1677061) and griseofulvin. mdpi.com

Interactive Table: Antifungal Activity of Selected this compound Derivatives

| Compound Type | Test Organisms | Key Findings |

|---|---|---|

| 4-[(2-oxo-2-[5-(2-oxo-2H-chromen-3-yl)-1, 3- thiazol-2-yl] aminoethyl] amino] benzoic acid | Not specified | Activity comparable to fluconazole. ijpsr.com |

| 2-(substituted phenyl)-3-[3-(2-oxo-2H-chromen-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-1,3-thiazolidin-4-ones | Candida albicans | Compounds with no substitution or Cl substitution showed the highest activity. ajrconline.org |

| Various coumarin derivatives | C. albicans, A. niger | Some compounds were more potent than nystatin and griseofulvin. mdpi.com |

Investigation of Antimicrobial Action Modes and Resistance Mechanisms

The antimicrobial activity of coumarin derivatives is linked to their chemical structure, although a general correlation has not yet been fully established. asianpubs.org It is understood that different substituents on the coumarin ring can significantly affect their biological activity. asianpubs.org The antimicrobial action is believed to involve interactions with microbial enzymes and cell structures. asianpubs.org

For instance, the hydrophobic nature of some coumarin derivatives may allow them to interact with and destabilize the fungal cell membrane, compromising its integrity. samipubco.com The development of hybrid molecules, combining the coumarin scaffold with other biologically active moieties, is a strategy being explored to enhance antimicrobial efficacy and potentially overcome resistance mechanisms. researchgate.net The continuous emergence of bacterial resistance to existing antibiotics underscores the importance of discovering new antimicrobial agents with novel modes of action. royalsocietypublishing.org

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.gov These compounds can modulate inflammatory pathways and inhibit the production of pro-inflammatory mediators. tandfonline.com The anti-inflammatory effects of coumarins are attributed to their ability to interfere with key signaling cascades involved in the inflammatory response. nih.gov

Modulation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α)

A key mechanism of the anti-inflammatory action of these derivatives is the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govtandfonline.comjst.go.jp Studies have shown that certain coumarin derivatives can inhibit the secretion of these prominent cytokines. nih.gov For example, a synthetic chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M), was found to suppress the levels of pro-inflammatory mediators including nitric oxide, TNF-α, and IL-6 in lipopolysaccharide (LPS)-induced microglial cells. jst.go.jp

Furthermore, some coumarin-based analogs have been shown to downregulate NF-κB, a key transcription factor in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines. tandfonline.com Polyphenolic compounds, including those with a chromone structure, can induce the suppression of pro-inflammatory cytokines and inhibit key signaling pathways involved in immune processes. mdpi.com

Antiallergic and Antihistaminic Investigations

The anti-inflammatory properties of coumarin derivatives also extend to potential antiallergic and antihistaminic effects. The modulation of inflammatory pathways and mediators by these compounds is relevant to allergic reactions, which are driven by an inflammatory response. While direct antihistaminic investigations on this compound itself are not extensively detailed, the broader class of coumarins and related flavonoids have been studied for their effects on allergic inflammation. For instance, benzimidazole (B57391) derivatives have been evaluated as H1-antihistamine agents. nih.gov The synthesis of dicoumarin derivatives has also been explored in the context of their potential antiallergic activity. mdpi.com

Antioxidant Activities and Reactive Oxygen Species Scavenging

Derivatives of this compound are recognized for their significant antioxidant properties. jst.go.jp This activity is crucial for combating oxidative stress, a condition linked to various diseases. The antioxidant potential of these compounds is often attributed to their ability to scavenge reactive oxygen species (ROS). jst.go.jpresearchgate.net

Interactive Table: Antioxidant Activity of Selected this compound Derivatives

| Compound Type | Assay | Key Findings |

|---|---|---|

| 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one | Not specified | Exhibits significant antioxidant properties. |

| N-((3,4-dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M) | DPPH radical scavenging, Lipid peroxidation inhibition | Showed marked inhibition of DPPH radicals and lipid peroxidation. jst.go.jp |

| 3-Acetyl-6-bromocoumarin | Ferric chloride reducing power, Hydrogen peroxide scavenging | Demonstrated antioxidant activity. researchgate.net |

Neuropharmacological Investigations of Chromene Derivatives

The neuropharmacological potential of this compound derivatives has been a primary area of research, with studies exploring their efficacy as anticonvulsants, enzyme inhibitors for neurodegenerative diseases, and neuroprotective agents.

Anticonvulsant Efficacy Studies

Several studies have demonstrated the anticonvulsant properties of this compound derivatives. For instance, a series of 2-oxo-N'-phenylmethylidene-2H-chromene-3-carbohydrazides and their thiazolidinone derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) model. japsonline.com Certain compounds within this series, designated as CS-6 and CST-6, emerged as potent anticonvulsants. japsonline.com

In another study, aroyl hydrazones of 2H-chromene were synthesized and tested for their anticonvulsant effects. researchgate.net A 2-furyl substituted 2H-chromene derivative, 8b, showed significant protection in both the maximal electroshock and subcutaneous pentylenetetrazole tests. researchgate.net Furthermore, a furyl-substituted derivative, 4b, was most active in the MES test, while a methoxyphenyl-substituted derivative, 4c, was most effective in the 6-Hz test. researchgate.net Notably, none of these compounds exhibited neurotoxicity in the rota-rod test. researchgate.net

Similarly, two 2H-chromene based hydrazones were evaluated for their anticonvulsant activity in mice. While not as potent as the standard drug phenytoin, these compounds showed a tendency to alleviate mortality in the MES test and increased the latency to the onset of clonic seizures in the subcutaneous pentylenetetrazol (scPTZ) test. researchgate.net Research on flavones incorporated with hydrazide derivatives also revealed significant anticonvulsant activity in the MES model, with one compound, N'-(2-(4-(dimethylamino)phenyl)chroman-4-ylidene)-2-phenoxybenzohydrazide 3g, showing activity comparable to phenytoin. impactfactor.org

The anticonvulsant activity of N-[2-oxo-2-(2-oxo-2H-chromen-3-yl)-ethyl]-benzenesulphonamide derivatives has also been investigated using the MES technique. These compounds were found to reduce the duration of hind limb tonic extension (HLTE), suggesting a potential mechanism involving the elevation of GABA levels in the brain. africanjournalofbiomedicalresearch.comresearchgate.net

Table 1: Anticonvulsant Activity of Selected 2H-Chromene Derivatives

| Compound/Derivative | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2-oxo-N'-phenylmethylidene-2H-chromene-3-carbohydrazides | MES | Compounds CS-6 and CST-6 showed potent anticonvulsant activity. | japsonline.com |

| 2-furyl substituted 2H-chromene 8b | MES, scPTZ | Demonstrated the highest protection in both tests. | researchgate.net |

| Furyl-substituted derivative 4b | MES | Most active in the maximal electroshock test. | researchgate.net |

| Methoxyphenyl-substituted derivate 4c | 6-Hz test | Most active in the 6-Hz test. | researchgate.net |

| 2H-chromene based hydrazones | MES, scPTZ | Showed 50% protection and a tendency to alleviate mortality in the MES test. | researchgate.net |

| N'-(2-(4-(dimethylamino)phenyl)chroman-4-ylidene)-2-phenoxybenzohydrazide 3g | MES | Activity was comparable to the standard drug phenytoin. | impactfactor.org |

| N-[2-oxo-2-(2-oxo-2H-chromen-3-yl)-ethyl]-benzenesulphonamide derivatives | MES | Reduced the duration of hind limb tonic extension. | africanjournalofbiomedicalresearch.comresearchgate.net |

Enzyme Inhibition in Neurodegenerative Diseases (e.g., Cholinesterases, β-Secretase)

Derivatives of this compound have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) are key therapeutic strategies.

A series of imino-2H-chromene derivatives were designed and synthesized as multifunctional agents against Alzheimer's disease. nih.gov Among these, a compound bearing a fluorobenzyl moiety (10c) was the most potent BACE1 inhibitor, while a derivative with a benzyl (B1604629) pendant (10a) was the best inhibitor of AChE and BuChE. nih.gov Kinetic analysis revealed a mixed-type inhibition pattern for compound 10a against BuChE. nih.gov

Hybrid molecules combining the tacrine (B349632) scaffold with a 4-oxo-4H-chromene structure have demonstrated potent inhibition of human acetyl- and butyrylcholinesterase (h-AChE and h-BuChE) at nano- and picomolar concentrations, surpassing the potency of tacrine itself. acs.org These hybrids also proved to be effective inhibitors of human BACE-1. acs.org

Further research on 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives identified compounds with significant inhibitory effects against cholinesterases and β-secretase. mdpi.com For example, 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f) displayed notable activity against all these enzymes. mdpi.com Similarly, certain 4-oxo-4H-furo[2,3-h]chromene derivatives showed dual activity against cholinesterases and β-secretase. mdpi.com

A new family of iminochromene carboxamides containing aminomethylene triazole, developed through click reactions, exhibited potent BACE1 inhibitory activity. nih.gov Molecular modeling studies highlighted the crucial role of amine and amide linkers in interacting with key amino acids in the BACE1 active site. nih.gov

Table 2: Enzyme Inhibitory Activity of Chromene Derivatives in Neurodegenerative Disease Models

| Compound/Derivative | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Imino-2H-chromene derivative 10c | BACE1 | Most potent BACE1 inhibitor in the series. | nih.gov |

| Imino-2H-chromene derivative 10a | AChE, BuChE | Best inhibitor of AChE and BuChE. | nih.gov |

| Tacrine–4-oxo-4H-chromene hybrids | h-AChE, h-BuChE, BACE-1 | More potent than tacrine against cholinesterases and potent BACE-1 inhibitors. | acs.org |

| 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f) | Cholinesterases, β-secretase | Exhibited significant inhibitory effect against these enzymes. | mdpi.com |

| Iminochromene carboxamides | BACE1 | Showed potent BACE1 inhibitory activity. | nih.gov |

Neuroprotective Properties in Experimental Models

Beyond enzyme inhibition, chromene derivatives have also been investigated for their neuroprotective properties. Certain furochromone, benzofuran, and flavone (B191248) derivatives have demonstrated neuroprotective activity by preventing 4-amino pyridine-induced death in mice and increasing the latency for clonic and tonic seizures. jst.go.jp

In vitro studies using PC12 neuronal cells have shown that iminochromene-2H-carboxamide derivatives possess neuroprotective capacity against Aβ-induced neurotoxicity. nih.gov A phenylimino-2H-chromene derivative with a hydroxyethyl (B10761427) moiety (11b) provided significant protection against Aβ-induced neuronal cell damage. nih.gov Additionally, pyranochalcones, which contain a chromane-like ring, have been identified as having both neurogenic and neuroprotective properties. nih.gov

Antiviral Activities of Chromene Analogues (e.g., Anti-HIV, Parvovirus B19)

The antiviral potential of chromene derivatives has been another significant area of research, with a particular focus on their activity against the Human Immunodeficiency Virus (HIV).

A series of 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were evaluated for HIV-1 integrase inhibition. benthamdirect.com Six of these molecules showed significant inhibition of HIV-1 integrase 3′-strand transfer. benthamdirect.com However, these compounds did not show anti-HIV-1 or HIV-2 activity below their cytotoxic concentrations, indicating a need for structural modifications. benthamdirect.com

In another study, several fused chromene derivatives were screened for their inhibitory activity against HIV-1 and HIV-2. researchgate.netresearchgate.net One compound, ethyl N-(3-cyano-4-(naphthalene-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromen-2-yl) formimidate (7), was found to be more active than other derivatives, suggesting it could be a new lead for developing non-nucleoside reverse transcriptase inhibitors. researchgate.netresearchgate.net

The anti-HIV activity of AZT-coumarin derivatives has also been explored, with some compounds showing promising results against HIV-1 reverse transcriptase and HIV-1 protease. mdpi.com The structure-activity relationship revealed that an unsubstituted analogue and one with a bromine atom at the C-6 position of the coumarin were crucial for anti-HIV activity. mdpi.com

Other Promising Pharmacological Activities

Antidiabetic Potential Investigations

Recent research has begun to explore the antidiabetic potential of chromene derivatives, primarily focusing on their ability to inhibit enzymes involved in carbohydrate metabolism.

A study on 6-sulfonamide-2H-chromene derivatives revealed their inhibitory activity against α-amylase and α-glucosidase. rsc.org The 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) showed potent α-glucosidase inhibition, higher than the FDA-approved drug Acarbose. rsc.org Furthermore, some derivatives exhibited PPAR-γ activity, indicating potential for improving insulin (B600854) sensitivity and glucose metabolism. rsc.org

Another study investigated novel dihydrochromeno[4,3-b]pyrrol-3-yl derivatives as α-glucosidase inhibitors. nih.gov The majority of these compounds displayed potent α-glucosidase inhibitory activity, with one compound (5e) being significantly more potent than the standard inhibitor acarbose. nih.gov Enzyme kinetic studies revealed that this compound acts as a competitive inhibitor. nih.gov

Table 3: Antidiabetic Activity of Chromene Derivatives

| Compound/Derivative | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) | α-glucosidase | Showed higher inhibitory potential than Acarbose. | rsc.org |

| Dihydrochromeno[4,3-b]pyrrol-3-yl derivative 5e | α-glucosidase | 19 times more potent than acarbose. | nih.gov |

Angioprotective Studies

Research into the direct angioprotective—or blood vessel-protective—activities of this compound derivatives is limited in the available literature. However, related studies on the broader coumarin class have investigated their effects on angiogenesis, the formation of new blood vessels from pre-existing ones. Anti-angiogenic activity can be relevant in pathologies characterized by excessive blood vessel growth, such as cancer.

A study on a series of 7-diethylaminocoumarin compounds explored their cytotoxic effects against Human Umbilical Vein Endothelial Cells (HUVEC), a key model in angiogenesis research. nih.gov It was found that introducing a cyano group at the 4-position of the coumarin ring enhanced bioactivity. nih.gov Specifically, certain derivatives demonstrated high selectivity for HUVEC, suggesting their potential as lead compounds for developing angiogenesis inhibitors that target endothelial cells. nih.gov While not a direct study of this compound, this research on a related scaffold highlights the potential of chromene derivatives to modulate vascular processes.

Receptor and Enzyme Antagonist Activities (e.g., EPR-1, MAO, TRPM8)

Derivatives of the chromene scaffold have been identified as antagonists for several important receptors and enzymes implicated in various physiological and pathological processes.

EPR-1 (Elastase-Coupled Receptor 1) The elastase-coupled receptor 1 (EPR-1) is a target of interest in various disease contexts. A review of 2H/4H-chromene scaffolds highlighted that 3-(Benzimidazol-2-yl)-4H-chromen-4-one analogs show inhibitory activity against EPR-1. nih.gov Structure-activity relationship (SAR) studies revealed that small hydrophobic groups, such as a methyl (CH3) or trifluoromethyl (CF3) group, at the second position of the chromene core contribute to better EPR-1 antagonist activity. nih.gov The seventh position was also identified as a site where modifications could be made to improve the antagonist potency of these chromene derivatives. nih.gov

MAO (Monoamine Oxidase) Monoamine oxidases A and B are key enzymes in the metabolism of neurotransmitters, and their inhibition is a strategy for treating neurodegenerative and depressive disorders. Several studies have linked 2H-chromene derivatives to MAO inhibition.

A series of new 2H-chromene-3-carboxamide derivatives were synthesized and evaluated as inhibitors of both human MAO-A and MAO-B. researchgate.net Within this series, one compound in particular, 4d , emerged as the most active, with a half-maximal inhibitory concentration (IC50) of 0.93 µM for MAO-B. This represented a significantly higher potency compared to the reference drug iproniazid (B1672159) (IC50 = 7.80 µM) and showed a 64.5-fold selectivity for MAO-B over MAO-A. researchgate.net

In another study, chromenylchalcones, which are derived from a chromene structure, were investigated. The compound (E)-3-(6-Methoxy-2H-chromen-3-yl)-1-(2-methoxyphenyl)prop-2-en-1-one was found to have a half-maximal inhibitory concentration (IC50) of 320 nM against MAO-B. researchgate.net Furthermore, research into 1H-chromeno[3,2-c]pyridine derivatives, which are structurally related to 2H-chromenes, also identified potent MAO inhibitors. One such derivative, 3a , bearing a phenylethynyl fragment, was a potent MAO-B inhibitor with an IC50 of 0.51 µM. mdpi.comnih.gov

TRPM8 (Transient Receptor Potential Melastatin 8) The TRPM8 channel is a primary sensor for cold temperatures and is implicated in pain and other pathological conditions. The chromene scaffold has been utilized to develop TRPM8 antagonists. A series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were identified as effective TRPM8 channel blockers. nih.gov The introduction of a hydroxyl group at the 4-position of the chromene ring led to derivatives with excellent potency and selectivity. nih.gov Further investigation into the stereochemistry of these compounds revealed that the (R)-(-)-isomers were generally more potent than their (S)-(+)-counterparts. nih.gov The isomer (R)-(-)-10e demonstrated a potent IC50 value of 8.9 nM and showed significant efficacy in rodent models of neuropathic pain. nih.gov

| Compound Class/Derivative | Target | Activity (IC₅₀) | Selectivity |

| 2H-chromene-3-carboxamide (4d) | MAO-B | 0.93 µM | 64.5-fold vs MAO-A |

| (E)-3-(6-Methoxy-2H-chromen-3-yl)-1-(2-methoxyphenyl)prop-2-en-1-one | MAO-B | 320 nM | - |

| 1,2,3,4-THCP-10-one (3a) | MAO-B | 0.51 µM | - |

| (R)-(-)-N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamide (10e) | TRPM8 | 8.9 nM | - |

Inhibition of Carbonic Anhydrase Isozymes (hCA IX and XII)

Tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII, are recognized as important targets for cancer therapy due to their role in regulating pH in the hypoxic tumor microenvironment. The 2H-chromene scaffold has proven to be a promising foundation for designing selective inhibitors against these specific isoforms.

Studies on libraries of 2H-chromene and 7H-furo-chromene derivatives have shown that many of these compounds selectively inhibit the tumor-associated hCA IX and XII isoforms, with no significant activity against the off-target cytosolic isoforms hCA I and II. This selectivity is a key characteristic of the chromene scaffold in this context.

Within a series of 2H-chromene derivatives, the compound EMAC10163b , which features a 4'-methoxyphenyl-7-oxoethoxy moiety at the 7-position of the chromene ring, was identified as a particularly noteworthy inhibitor. It demonstrated inhibitory activity against hCA IX and XII at low micromolar concentrations. Another potent derivative, EMAC10164d , which has a 4'-fluorophenyl moiety, also showed strong inhibition. The substitution pattern on the chromene scaffold was found to influence the potency, but the selectivity for the cancer-related isoforms was generally maintained across the series.

| Compound | Target Isozyme | Inhibition Constant (Kᵢ) |

| EMAC10163b | hCA IX | 0.53 µM |

| hCA XII | 0.47 µM | |

| EMAC10164d | hCA IX | 0.46 µM |

| hCA XII | 0.80 µM |

Structure Activity Relationship Sar Studies and Rational Drug Design for 1 2h Chromen 3 Yl Ethanone Analogues

Systematic Structural Modifications and Their Biological Impact

The biological activity of 1-(2H-chromen-3-yl)ethanone analogues can be significantly altered by introducing various substituents at different positions of the chromene ring. These modifications can affect the compound's interaction with its biological target, as well as its pharmacokinetic properties.

The position of substituents on the chromene nucleus plays a critical role in determining the pharmacological potency and selectivity of its derivatives.

For instance, in the context of monoamine oxidase (MAO) inhibition, extensive investigation into substituents at the C4 position of 2H-chromen-2-one derivatives has been conducted. nih.gov These studies revealed that all 67 examined compounds demonstrated high selectivity for MAO-B, with some achieving potency in the low nanomolar range. nih.gov Specifically, 7-metachlorobenzyloxy-4-oxyacetamido-2H-chromen-2-one showed an impressive MAO-B inhibitory potency (IC₅₀ = 3.1 nM) and high selectivity over the MAO-A isoform. nih.gov This highlights the significance of the C4 position for achieving potent and selective MAO-B inhibition. nih.gov

In the development of anticancer agents, substitutions at various positions of the 1H-benzo[f]chromene scaffold have been explored. tandfonline.com The SAR studies indicated that substituents on the phenyl ring at the C-1 position and the presence of a bromine atom or a methoxy (B1213986) group at the C-8 position enhance the cytotoxic activity against different cancer cell lines. tandfonline.com Similarly, for 4-phenyl-4H-chromene analogues, substitutions at the 4th and 7th positions were designed to target estrogen and tubulin receptors for anticancer activity. globalresearchonline.net

Furthermore, in the context of antifungal activity, substitutions at the R1 and R3 positions of the chromene nucleus have been shown to be essential for modulating activity. ingentaconnect.com Specifically, the presence of an alkyl group at the R3 position was found to be favorable for inhibitory activity. ingentaconnect.com

The table below summarizes the positional effects of substituents on the biological activity of various chromene derivatives based on several research findings.

| Scaffold | Position of Substitution | Observed Biological Impact | Reference |

| 2H-chromen-2-one | C4 | High MAO-B selectivity and potency. | nih.gov |

| 1H-benzo[f]chromene | C1 (phenyl ring) and C8 | Enhanced cytotoxic activity against cancer cell lines. | tandfonline.com |

| 4-phenyl-4H-chromene | C4 and C7 | Potential anticancer activity by targeting estrogen and tubulin receptors. | globalresearchonline.net |

| Chromene | R1 and R3 | Modulation of antifungal activity. | ingentaconnect.com |

| Benzo[h]chromene | C2 and C3 | Introduction of hydrophobic groups at the 2-position and pyrimidine (B1678525) rings at the 2,3-positions were crucial for antitumor activity. | mdpi.com |

The electronic and steric properties of substituents on the chromene ring are fundamental in dictating the biological activity of its analogues. These properties influence how a molecule interacts with its biological target, affecting binding affinity and efficacy.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly impact the charge distribution within the chromene scaffold. This, in turn, can affect interactions with the active site of a target enzyme or receptor. For example, in a study of chromene derivatives as lanosterol (B1674476) 14α-demethylase inhibitors, electronic parameters like the highest occupied molecular orbital (HOMO) energy were found to play a crucial role in their biological activity. ingentaconnect.comingentaconnect.com A positive contribution of HOMO energy suggested that a higher electron density is favorable for antifungal activity. ingentaconnect.com Similarly, for 3-styryl-2H-chromenes, their cytotoxic activity against the MCF-7 cell line was demonstrated to be mediated through electron-donation in a Diels-Alder cycloaddition. iiarjournals.org

Steric Effects: The size and shape of substituents, or their steric properties, are also critical. Bulky groups can either enhance or hinder the binding of a molecule to its target. In the case of 4-substituted-7-benzyloxy-2H-chromene-2-ones as MAO-B inhibitors, steric effects were highlighted as the dominant factor for potent and selective inhibition. nih.gov The research indicated that the introduction of adamantyl substitution at the second position of the 4(thio)-chromenone nucleus was favorable for activity against steroidal sulfatase. tandfonline.com Conversely, in some instances, bulky substituents can be detrimental. For lanosterol 14α-demethylase inhibitors, it was found that the carbon chain length at the R3 and R1 positions should not exceed six atoms to maintain activity. ingentaconnect.com

The interplay between electronic and steric factors is often complex. For thiochroman-4-one (B147511) derivatives, electron-withdrawing groups at the 6th position were found to enhance antifungal activity, while the substitution of a halogen like chlorine on an indole (B1671886) ring further improved efficacy. rsc.org This suggests that a combination of electronic and steric modifications can be strategically employed to optimize the biological activity of chromene analogues.

The following table provides a summary of the influence of electronic and steric properties of substituents on the activity of chromene derivatives from various studies.

| Chromene Analogue Type | Substituent Property | Influence on Biological Activity | Reference |

| Lanosterol 14α-demethylase inhibitors | Electronic (HOMO energy) | Higher electron density is favorable for antifungal activity. | ingentaconnect.comingentaconnect.com |

| 3-Styryl-2H-chromenes | Electronic (electron-donation) | Mediates cytotoxic activity against MCF-7 cells. | iiarjournals.org |

| 4-Substituted-7-benzyloxy-2H-chromene-2-ones | Steric | Dominant factor for potent and selective MAO-B inhibition. | nih.gov |

| 4(thio)-chromenone analogues | Steric | Adamantyl substitution at the second position is favorable for steroidal sulfatase inhibition. | tandfonline.com |

| Thiochroman-4-one derivatives | Electronic (electron-withdrawing groups) | Enhancement of antifungal activity. | rsc.org |

Pharmacophore Modeling for Optimized Biological Response and Lead Optimization

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This approach is instrumental in optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

For chromene derivatives, pharmacophore modeling has been successfully applied to elucidate the key structural requirements for various biological activities. For instance, in the development of anticancer agents, a pharmacophore model for 4H-chromene derivatives identified key features for activity against colon cancer cells. benthamdirect.com This model, along with 3D-QSAR studies, can guide the design of more potent compounds. benthamdirect.com Similarly, for 4(thio)-chromenone 6-O-sulfamate analogs as steroidal sulfatase inhibitors, pharmacophore modeling confirmed the presence of essential features for binding to the active site of the enzyme. tandfonline.com

Lead optimization is a critical step in drug development where an active compound (a "hit" or "lead") is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Pharmacophore models serve as a roadmap for this process. By understanding the crucial pharmacophoric features, medicinal chemists can make targeted modifications to the lead structure. For example, if a hydrogen bond donor is identified as a key feature, modifications can be made to introduce or enhance this functionality. This iterative process of design, synthesis, and testing, guided by pharmacophore models, can significantly accelerate the discovery of new drug candidates. researchgate.net

A study on 2-iminochromene and chromenopyridine derivatives utilized 3D QSAR pharmacophore modeling to understand the structural requirements for their antimicrobial properties. derpharmachemica.com The insights gained from such models can guide the further optimization of these compounds to develop more effective antimicrobial agents. researchgate.net

The table below illustrates how pharmacophore modeling has been applied to different chromene-based scaffolds for lead optimization.

| Chromene Scaffold | Biological Target/Activity | Key Findings from Pharmacophore Modeling | Reference |

| 4H-Chromene | Anticancer (Colon) | Generation of a reliable common pharmacophoric hypothesis (DHH13) for anti-colon cancer activity. | benthamdirect.com |

| 4(thio)-chromenone 6-O-sulfamate | Steroidal Sulfatase Inhibition | Confirmation of essential pharmacophoric features for enzyme binding and inhibition. | tandfonline.com |

| 2-Iminochromene/Chromenopyridine | Antimicrobial | Exploration of structural requirements controlling antibacterial properties. | derpharmachemica.com |

| 4H-benzo[h]chromene | Anticancer | Structure-activity relationship suggests mono/dichloro-substituents at the para position of the phenyl ring enhances anticancer activity. | orientjchem.org |

Computational Approaches in SAR Analysis and Prediction

Computational methods have become indispensable in modern drug discovery, providing powerful tools for analyzing structure-activity relationships (SAR) and predicting the biological activity of new compounds. These approaches can significantly reduce the time and cost associated with the synthesis and testing of numerous molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the structural features of molecules using various descriptors (e.g., physicochemical, electronic, steric), QSAR models can predict the activity of new, unsynthesized analogues.

Several QSAR studies have been conducted on chromene derivatives to understand the structural requirements for their biological activities. For example, a classical QSAR study on chromene derivatives as lanosterol 14α-demethylase inhibitors revealed that electronic parameters, such as the highest occupied molecular orbital (HOMO) energy and dipole-dipole energy, significantly contribute to their antifungal activity. ingentaconnect.comingentaconnect.com The study also highlighted the importance of steric factors, indicating that the carbon chain length at certain positions should be limited. ingentaconnect.com

In another study, a 3D-QSAR model was developed for 4H-chromene derivatives to predict their anti-colon cancer activity. benthamdirect.comnih.gov While the statistical significance of this particular model was moderate (r²=0.52), it still provided valuable insights into the important atomic positions for activity. benthamdirect.comnih.gov QSAR models have also been successfully applied to predict the antioxidant activity of 4-hydroxy-chromene-2-one derivatives, correlating molecular descriptors with their radical scavenging and chelating activities. mdpi.com

The general workflow for a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Various molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation.

The table below presents a summary of QSAR studies on different chromene derivatives.

| Chromene Derivative Type | Biological Activity | Key Descriptors/Findings | Reference |

| Lanosterol 14α-demethylase inhibitors | Antifungal | HOMO energy, dipole-dipole energy, and steric parameters are important for activity. | ingentaconnect.comingentaconnect.com |

| 4H-Chromene derivatives | Anti-colon cancer | A 3D-QSAR model was developed to predict activity. | benthamdirect.comnih.gov |

| 4-Hydroxy-chromene-2-one derivatives | Antioxidant | Molecular descriptors were correlated with radical scavenging and chelating activities. | mdpi.com |

| 3-Styryl-2H-chromenes | Cytotoxicity | QSAR analysis was performed to correlate physicochemical, structural, and quantum-chemical parameters with cytotoxicity. | iiarjournals.org |

Ligand-based drug design is a strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to bind to the target (ligands) to infer the properties of the binding site and to design new, more potent ligands. researchgate.net

The fundamental principle of ligand-based drug design is that molecules with similar structures are likely to have similar biological activities. This approach encompasses several computational techniques, including pharmacophore modeling and QSAR, to guide the discovery of novel derivatives.

A common workflow in ligand-based drug design involves:

Pharmacophore Modeling: As discussed previously, this helps to identify the key structural features required for binding.

3D-QSAR: This method provides a more detailed understanding of the spatial arrangement of these features and their impact on activity.

Virtual Screening: Large databases of chemical compounds can be screened computationally to identify those that match the pharmacophore model and are predicted to be active by the QSAR model.

De Novo Design: New molecules can be designed from scratch by assembling fragments that fit the pharmacophore model.